molecular formula C12H10BrN3 B1482047 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2090960-32-8

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482047
CAS No.: 2090960-32-8
M. Wt: 276.13 g/mol
InChI Key: RAXCKLGPGYEJMW-UHFFFAOYSA-N
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Description

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a compound characterized by a bromomethyl group attached to a pyrazole ring, further connected to a pyridine ring. This structure hints at potential utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize this compound involves starting with a pyridine derivative and incorporating a pyrazole ring through cyclization. The bromomethyl group can be introduced via halogenation reactions using reagents like N-bromosuccinimide under controlled conditions to achieve selective bromination.

Industrial Production Methods

Industrial-scale production might leverage continuous flow chemistry techniques to enhance yield and purity. Such methods help in maintaining stringent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Substitution reactions: : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Oxidation and reduction: : Both the pyrazole and pyridine rings can undergo redox reactions under appropriate conditions.

  • Addition reactions: : The prop-2-yn-1-yl group can engage in addition reactions with electrophiles.

Common Reagents and Conditions

  • For substitution: : Nucleophiles like amines or thiols.

  • For oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • For reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

Products vary based on the specific reaction but can include diverse substituted pyrazoles and pyridines with functional groups tailored for specific applications.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine

4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine analogs have shown promise in medicinal chemistry, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.

Industry

The compound finds uses in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The specific mechanism by which this compound exerts its effects can vary depending on its application. Generally, it might interact with molecular targets through covalent bonding (via the bromomethyl group) or non-covalent interactions (due to the pyridine and pyrazole rings). Such interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Unique Aspects

This compound's uniqueness lies in its combined functional groups, offering a blend of reactivity and stability. The presence of a bromomethyl group adjacent to a pyrazole and pyridine ring makes it distinct in reactivity and application scope.

Similar Compounds

  • **4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

  • **4-(iodomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

There you have it—a comprehensive overview of 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine. Enjoy exploring its intricate chemistry!

Properties

IUPAC Name

4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXCKLGPGYEJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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